9H-Carbazol-3-ylboronic acid
Overview
Description
9H-Carbazol-3-ylboronic acid: is an organic compound with the molecular formula C12H10BNO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Mechanism of Action
Target of Action
It is known that boronic acid derivatives, such as 9h-carbazol-3-ylboronic acid, have been extensively studied for their potential anticancer properties .
Mode of Action
It is suggested that dna damage is a primary mechanism by which this agent operates . This process inhibits the production of new DNA or RNA, thereby affecting the growth and proliferation of cells .
Biochemical Pathways
It is known that boronic acid derivatives can interact with various biochemical pathways, potentially influencing cell growth and proliferation .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its physical and chemical properties, such as solubility and stability .
Result of Action
It is suggested that the compound may exhibit anticancer properties, potentially inhibiting the growth and proliferation of cancer cells .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of a compound .
Biochemical Analysis
Cellular Effects
Research has shown that some boronic acid derivatives can have significant effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-ylboronic acid typically involves the reaction of carbazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, forming various substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include hydroxylated carbazoles, alkylated carbazoles, and various carbazole derivatives with functional groups like nitro, amino, and carboxyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, 9H-Carbazol-3-ylboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. They exhibit properties such as anticancer, antibacterial, and antifungal activities .
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent optoelectronic properties .
Comparison with Similar Compounds
9-Phenyl-9H-Carbazol-3-ylboronic Acid: This compound is similar in structure but has a phenyl group attached, which can alter its chemical properties and applications.
9H-Carbazole-9-(4-phenyl) Boronic Acid Pinacol Ester: This ester derivative is used in electronic applications and has different solubility and reactivity compared to 9H-Carbazol-3-ylboronic acid.
Uniqueness: this compound is unique due to its specific boronic acid functional group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility in synthesis and applications makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
9H-carbazol-3-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUUKVJNVYAFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586437 | |
Record name | 9H-Carbazol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-97-5 | |
Record name | B-9H-Carbazol-3-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851524-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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